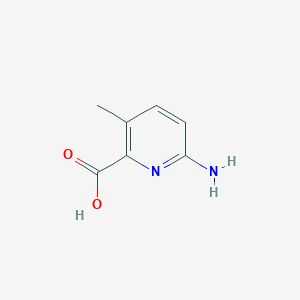
6-Amino-3-methylpicolinic acid
Overview
Description
6-Amino-3-methylpicolinic acid (AMPA) is a pyridinecarboxylic acid derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. AMPA is a versatile molecule that can be synthesized using various methods and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-Amino-3-methylpicolinic acid is not fully understood. However, it has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
6-Amino-3-methylpicolinic acid has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 6-Amino-3-methylpicolinic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It can be synthesized using various methods and has been shown to possess a wide range of biochemical and physiological effects. Although there are limitations to its use, there are also several future directions for research on this compound, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Scientific Research Applications
6-Amino-3-methylpicolinic acid has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory activities. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
6-amino-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUXOXHWEABBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

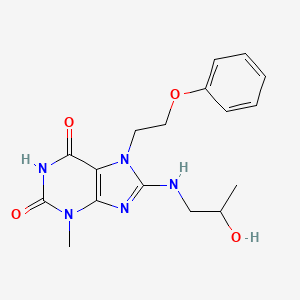
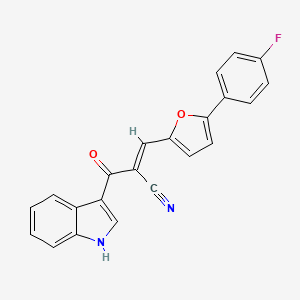
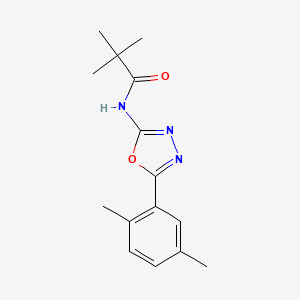
![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)
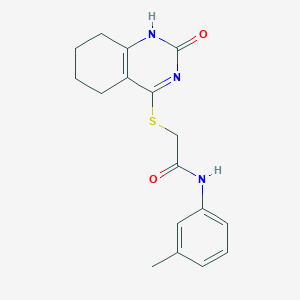
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)

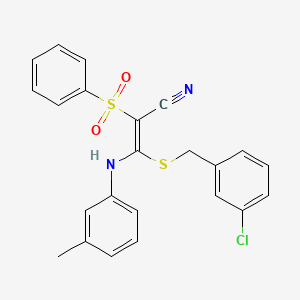
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922209.png)
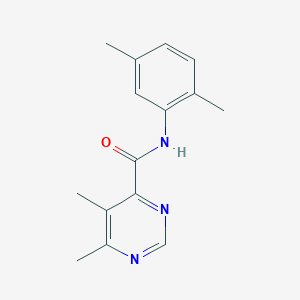
![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922212.png)
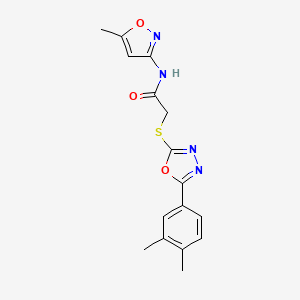
![N~5~-(3-chloro-4-methoxyphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922216.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2922217.png)